N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
CAS No.: 476466-64-5
Cat. No.: VC6896080
Molecular Formula: C21H28N4O4S2
Molecular Weight: 464.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476466-64-5 |
|---|---|
| Molecular Formula | C21H28N4O4S2 |
| Molecular Weight | 464.6 |
| IUPAC Name | N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
| Standard InChI | InChI=1S/C21H28N4O4S2/c1-3-28-16-10-9-15(13-17(16)29-4-2)19(27)22-20-23-24-21(31-20)30-14-18(26)25-11-7-5-6-8-12-25/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,22,23,27) |
| Standard InChI Key | KAWCJYPHUVFWCB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OCC |
Introduction
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a heterocyclic compound containing a 1,3,4-thiadiazole core. This structure is significant in medicinal chemistry due to its diverse pharmacological activities. The compound features a thiadiazole ring substituted with a benzamide moiety and an azepane group. Such structural modifications are often designed to enhance biological activity and pharmacokinetic properties.
Structural Features
The compound consists of:
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1,3,4-Thiadiazole Ring: Known for its aromaticity and stability, this ring system includes sulfur and nitrogen atoms that contribute to its biological activity.
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Azepane Substitution: A seven-membered azepane ring linked via a sulfanyl group provides flexibility and potential for hydrogen bonding.
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Diethoxybenzamide Moiety: The benzamide group enhances lipophilicity and bioavailability while the diethoxy substitution may improve solubility.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions starting with the formation of the thiadiazole ring. Common synthetic strategies include:
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Cyclization of Thiosemicarbazides: Reaction with carbon disulfide followed by oxidative cyclization.
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Functionalization: Introduction of the azepane group through nucleophilic substitution at the sulfanyl position.
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Amidation: Coupling of diethoxybenzoic acid derivatives with the thiadiazole core.
Biological Significance of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are well-documented for their broad spectrum of biological activities:
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Antimicrobial: Effective against bacterial and fungal strains due to their ability to disrupt microbial cell walls .
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Anticancer: Exhibits cytotoxic effects on cancer cell lines by interacting with DNA and proteins .
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Anti-inflammatory: Potential inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) .
Potential Applications of the Compound
Based on its structure, N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide may exhibit:
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Anticancer Properties: The thiadiazole scaffold can interact with cellular targets like kinases or DNA-binding proteins.
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Antimicrobial Activity: The sulfanyl group enhances membrane permeability and disrupts microbial processes.
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Neuroprotective Effects: Azepane derivatives are often linked to central nervous system activity.
Mechanism of Action
The compound’s biological activity is hypothesized to arise from:
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Hydrogen bonding via the amide and thiadiazole groups.
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Interaction with enzyme active sites through the sulfur atom in the thiadiazole ring.
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Lipophilic interactions facilitated by the diethoxybenzamide moiety.
Research Findings
Recent studies have highlighted:
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Synthetic Accessibility: The compound can be synthesized using readily available precursors .
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Docking Studies: Thiadiazole derivatives show strong binding affinities for enzymes like LOX and COX .
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In Vitro Activity: Similar compounds have demonstrated low IC50 values against cancer cell lines such as MCF-7 .
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